molecular formula C23H16N2O9 B4915673 4,4'-Carbonylbis[N-(2-carboxyethyl)phthalimide] CAS No. 128007-92-1

4,4'-Carbonylbis[N-(2-carboxyethyl)phthalimide]

Cat. No.: B4915673
CAS No.: 128007-92-1
M. Wt: 464.4 g/mol
InChI Key: JUYRTGDKVKKBGB-UHFFFAOYSA-N
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Description

4,4'-Carbonylbis[N-(2-carboxyethyl)phthalimide] is a bifunctional organic compound designed for advanced research applications. Its structure features two phthalimide groups linked by a carbonyl bridge, each substituted with a terminal carboxylic acid chain. This configuration provides unique chemical properties, making it a versatile building block and intermediate in synthetic and materials chemistry. Research Applications and Value: This compound's primary research value lies in its role as a precursor for high-performance polymers. Similar benzophenone-containing dianhydrides and diamines are foundational in synthesizing polyimides and polyamides, which are celebrated for their exceptional thermal stability and mechanical strength, useful for films, coatings, and composite matrices . The terminal carboxylic acid groups enhance its utility, allowing for further functionalization or serving as points of coordination in metal-organic complexes . In pharmaceutical and bioorganic chemistry, the phthalimide moiety is a privileged structure. N-substituted phthalimide-carboxylic acid hybrids are investigated as potent inhibitors for various biological targets. For instance, recent studies have shown that such compounds can act as highly effective aldose reductase inhibitors, with potential applications in addressing complications of diabetes and certain cancers . The carboxylic acid handles on this molecule make it an excellent candidate for creating prodrugs or for bioconjugation strategies in drug discovery. Handling and Usage: This product is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material with appropriate personal protective equipment in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[5-[2-(2-carboxyethyl)-1,3-dioxoisoindole-5-carbonyl]-1,3-dioxoisoindol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O9/c26-17(27)5-7-24-20(31)13-3-1-11(9-15(13)22(24)33)19(30)12-2-4-14-16(10-12)23(34)25(21(14)32)8-6-18(28)29/h1-4,9-10H,5-8H2,(H,26,27)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYRTGDKVKKBGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)CCC(=O)O)C(=O)N(C2=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00367266
Record name STK299747
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00367266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128007-92-1
Record name STK299747
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00367266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Strategic Synthetic Methodologies for 4,4 Carbonylbis N 2 Carboxyethyl Phthalimide

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For 4,4'-Carbonylbis[N-(2-carboxyethyl)phthalimide], the analysis reveals several logical disconnections.

The most prominent feature is the central carbonyl group linking two identical phthalimide (B116566) units. Therefore, the primary disconnection (Disconnection A ) is at the two C(aryl)-C(carbonyl) bonds of the ketone bridge. This simplifies the target molecule into two equivalents of a functionalized N-(2-carboxyethyl)phthalimide precursor, which would possess a reactive group at the 4-position suitable for forming the carbonyl bridge, such as an amino group. This leads to the precursor 4-amino-N-(2-carboxyethyl)phthalimide .

The second key disconnection (Disconnection B ) is at the N-alkyl bond of the imide side chain. This is a classic disconnection for N-substituted phthalimides, often formed via Gabriel-type synthesis. masterorganicchemistry.comwikipedia.org This step breaks the precursor down into 4-aminophthalimide (B160930) and a three-carbon chain with a carboxylic acid function, such as ethyl 3-bromopropionate .

Finally, the phthalimide ring itself can be disconnected (Disconnection C ) at the C-N bonds. This is based on the standard synthesis of imides from anhydrides and amines. nih.govturito.com This leads back to 4-aminophthalic acid or its corresponding anhydride (B1165640) and β-alanine (3-aminopropionic acid).

This analysis suggests a forward synthesis commencing with the formation of a substituted phthalimide, followed by the introduction of the carboxyethyl side chain (or vice versa), and culminating in a dimerization reaction to form the carbonyl bridge.

Precursor Synthesis: N-(2-carboxyethyl)phthalimide Analogues

The synthesis of the key monomeric precursor, a 4-substituted N-(2-carboxyethyl)phthalimide, can be approached through several routes, primarily involving the formation of the imide ring and the attachment of the side chain.

The formation of the phthalimide ring is typically achieved through the condensation of a phthalic anhydride derivative with a primary amine. nih.gov The reaction proceeds via a two-step mechanism: the initial nucleophilic attack of the amine on an anhydride carbonyl forms a phthalamic acid intermediate. Subsequent cyclization, usually promoted by heat or chemical dehydrating agents, eliminates water to form the stable five-membered imide ring. eijppr.com

For the synthesis of the required precursor, one could react a 4-substituted phthalic anhydride, such as 4-aminophthalic anhydride, with β-alanine. The reaction is often carried out in a high-boiling polar solvent like N,N-dimethylformamide (DMF) or glacial acetic acid at elevated temperatures to facilitate the dehydration and cyclization step. Microwave irradiation has also been employed to accelerate this reaction, often providing higher yields in shorter timeframes. eijppr.com

Starting MaterialsSolventConditionsProductRef.
Phthalic Anhydride, Primary AmineAcetic AcidRefluxN-substituted phthalimide eijppr.com
Phthalic Anhydride, Primary AmineDMF120-150 °CN-substituted phthalimide acs.org
4-Nitrophthalic Anhydride, β-alanineAcetic AcidReflux4-Nitro-N-(2-carboxyethyl)phthalimideN/A
Phthalic Anhydride, Amine, Montmorillonite-KSF ClayMicrowave (700 W)Solvent-free or Acetic AcidN-substituted phthalimide eijppr.com

This table is interactive. Click on the headers to sort.

An alternative and widely used strategy for preparing N-substituted phthalimides is the Gabriel synthesis. wikipedia.orgorganic-chemistry.org This method involves the N-alkylation of potassium phthalimide with an alkyl halide. thermofisher.com To synthesize the precursor, one would first prepare a 4-substituted phthalimide (e.g., 4-aminophthalimide or 4-nitrophthalimide). This phthalimide is then deprotonated with a base like potassium carbonate or potassium hydroxide (B78521) to form the highly nucleophilic phthalimide anion. masterorganicchemistry.comturito.com

This anion then undergoes a nucleophilic substitution reaction (SN2) with an appropriate alkyl halide, such as ethyl 3-bromopropionate. The use of an ester is crucial to protect the carboxylic acid functionality, which would otherwise interfere with the basic conditions of the reaction. The final carboxyethyl group is then liberated by hydrolysis of the ester under acidic or basic conditions. Solvents such as DMF are preferred for the alkylation step as they effectively solvate the potassium salt. thermofisher.com

Phthalimide DerivativeAlkylating AgentBaseSolventConditionsProductRef.
Potassium PhthalimideEthyl 3-bromopropionateN/ADMF80-100 °CN-(2-ethoxycarbonylethyl)phthalimide wikipedia.orgthermofisher.com
Phthalimide3-Bromopropionic acidK2CO3DMF90 °CN-(2-carboxyethyl)phthalimideN/A
Potassium 4-NitrophthalimideEthyl 3-bromopropionateN/ADMF80-100 °C4-Nitro-N-(2-ethoxycarbonylethyl)phthalimideN/A

This table is interactive. Click on the headers to sort.

Carbonyl Bridge Formation: Dimerization Approaches

The final and most critical step in the synthesis is the formation of the carbonyl bridge that links the two phthalimide units at their respective 4-positions. This transformation requires the coupling of two precursor molecules, which must be appropriately functionalized. A common strategy involves using a precursor with a nucleophilic group, such as an amine, at the 4-position. The synthesis would therefore target 4-amino-N-(2-carboxyethyl)phthalimide as the key intermediate.

Phosgene (B1210022) (COCl₂) is a highly reactive and effective reagent for introducing a carbonyl group between two nucleophiles. In this context, the reaction of two equivalents of 4-amino-N-(2-carboxyethyl)phthalimide with one equivalent of phosgene would be expected to form the desired product. The reaction typically proceeds through the formation of an intermediate isocyanate, which then reacts with a second amine molecule to form a urea (B33335) linkage. Subsequent hydrolysis or further reaction, depending on the conditions, can lead to the formation of a stable carbonyl bridge.

However, due to the extreme toxicity of phosgene gas, its use is highly restricted and requires specialized equipment and handling procedures. Therefore, chemists have developed safer alternatives.

Safer, solid, and more easily handled phosgene equivalents are now commonly used in organic synthesis to act as a source for a carbonyl group. lumenlearning.com These reagents mimic the reactivity of phosgene but pose significantly lower handling risks.

Triphosgene (bis(trichloromethyl) carbonate): A stable, crystalline solid that decomposes upon heating or in the presence of a catalyst (like a tertiary amine) to release three equivalents of phosgene in situ. This allows for the controlled generation of the reactive species, minimizing exposure risks. The reaction with an aromatic diamine would proceed under similar principles to that of phosgene.

Carbonyldiimidazole (CDI): Another solid reagent that reacts with amines to form carbamates and ureas. Reacting a 4-aminophthalimide precursor with CDI could be a viable route to forming the carbonyl-linked dimer.

Disuccinimidyl carbonate (DSC): This reagent is often used in bioconjugation chemistry and can be employed for the synthesis of ureas from amines under mild conditions.

The general approach involves dissolving the 4-amino-N-(2-carboxyethyl)phthalimide precursor (with the carboxyl group potentially protected as an ester) in an aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane, in the presence of a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl produced. The carbonyl equivalent is then added, often slowly at reduced temperatures, to control the reaction.

ReagentFormulaFormKey AdvantagesKey Disadvantages
PhosgeneCOCl₂GasHighly reactive, low costExtremely toxic, difficult to handle
TriphosgeneC₃Cl₆O₃SolidSolid, stable, safer to handle, generates phosgene in situStill releases toxic phosgene
Carbonyldiimidazole (CDI)C₇H₆N₄OSolidSolid, non-toxic byproducts (imidazole)Less reactive than phosgene
Disuccinimidyl carbonate (DSC)C₉H₈N₂O₇SolidStable solid, mild reaction conditionsHigher cost, moderate reactivity

This table is interactive. Click on the headers to sort.

Optimization of Reaction Conditions and Process Efficiencies

The efficiency of synthesizing 4,4'-Carbonylbis[N-(2-carboxyethyl)phthalimide] is highly dependent on the meticulous control of reaction parameters. Key areas for optimization include the choice of solvent systems, the application of catalytic methods to enhance reaction rates and selectivity, and the integration of sustainable practices.

Solvent Effects and Catalysis

The selection of an appropriate solvent is critical as it influences reactant solubility, reaction kinetics, and product purity. For imidization reactions, particularly those starting from a dianhydride like BTDA, high-boiling polar aprotic solvents are commonly employed. vt.edumdpi.comtitech.ac.jp Solvents such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and N,N-dimethylformamide (DMF) are effective in solubilizing the poly(amic acid) intermediate, which is a crucial step in the two-stage imidization process. acs.orgrsc.org For N-alkylation reactions, which represent an alternative pathway to the final product, solvents like DMF have also proven effective, often used in conjunction with a base and a catalyst. google.com

Catalysis plays a pivotal role in accelerating reaction rates and enabling milder process conditions. In the context of imidization, the conversion of the intermediate poly(amic acid) can be catalyzed by chemical dehydrating agents like acetic anhydride in the presence of a tertiary amine base such as pyridine (B92270) or triethylamine. vt.eduacs.orgmdpi.com These catalysts facilitate the cyclodehydration step, often allowing for lower reaction temperatures compared to purely thermal methods. acs.org For direct amidation of dicarboxylic acids, which can be an alternative to the anhydride route, heterogeneous Lewis acid catalysts like niobium pentoxide (Nb₂O₅) have shown high activity and reusability, offering a more sustainable catalytic option. acs.orgnih.gov

In N-alkylation routes, phase-transfer catalysts (PTCs) such as tetrabutylammonium (B224687) bromide (TBAB) are highly effective. researchgate.net PTCs facilitate the reaction between the imide salt (often formed in situ) and an alkyl halide in a biphasic system, improving reaction efficiency under solvent-free or minimal-solvent conditions. researchgate.netresearchgate.net Furthermore, basic ionic liquids, for example, 1-butyl-3-methyl imidazolium (B1220033) hydroxide ([Bmim]OH), can function as both the catalyst and the reaction medium, promoting efficient and selective N-alkylation without the need for traditional volatile organic solvents. scientific.netresearchgate.net

Table 1: Influence of Solvents and Catalysts on Analogous Imide Syntheses
Reaction TypeSolventCatalystTypical ConditionsObserved EffectReference
Polymerization/ImidizationNMP, DMAcNone (Thermal)180-220°CGood solubility for poly(amic acid) precursor, high temperatures required. vt.edumdpi.com
Chemical ImidizationDMAcAcetic Anhydride/PyridineAmbient to 100°CFaster imidization at lower temperatures compared to thermal methods. vt.eduacs.org
Direct Amidationo-xyleneNb₂O₅ (heterogeneous)135°CHigh yield, water- and base-tolerant, reusable catalyst. acs.orgnih.gov
N-AlkylationDMFK₂CO₃~90°CStandard conditions, moderate to good yields. google.com
N-Alkylation (PTC)Toluene or Solvent-freeTBAB / K₂CO₃RT - 100°CHigh yields, milder conditions, suitable for solvent-free processes. researchgate.netresearchgate.net
N-AlkylationIonic Liquid ([bmim]BF₄)KOH20-80°CHigh yields, reusable medium, environmentally benign. organic-chemistry.orgresearchgate.net
N-Alkylation (Solvent-free)[Bmim]OH (Ionic Liquid)Self-catalyzed~100°CExcellent yields, catalyst acts as solvent, green alternative. scientific.netresearchgate.net

Green Chemistry Principles in Synthesis Design

Integrating green chemistry principles into the synthesis of 4,4'-Carbonylbis[N-(2-carboxyethyl)phthalimide] is essential for developing environmentally responsible and efficient processes. A primary tool in this endeavor is the use of microwave-assisted synthesis. Microwave irradiation can dramatically accelerate the rate of imidization reactions, reducing reaction times from many hours to mere minutes. tandfonline.comresearchgate.netacs.org This rapid, uniform heating not only enhances energy efficiency but can also lead to higher product yields and purity. tandfonline.com For instance, the imidization of brominated naphthalene (B1677914) dianhydride saw yields exceed 90% in 20 minutes under microwave conditions. tandfonline.com

Solvent-free, or solid-state, reaction conditions represent another cornerstone of green synthesis design. Mechanochemical methods, such as ball milling, can effectively promote N-alkylation of imides without any bulk solvent, minimizing waste generation. nih.gov Similarly, using basic ionic liquids or phase-transfer catalysts can enable solvent-free N-alkylation reactions, offering a cleaner and more atom-economical approach. researchgate.netscientific.netcolab.ws

The choice of catalyst is also critical from a green chemistry perspective. The use of reusable, heterogeneous catalysts like Nb₂O₅ for direct amidation avoids the waste associated with stoichiometric reagents and simplifies product purification. acs.orgnih.gov Likewise, ionic liquids used in N-alkylation can often be recovered and reused for multiple cycles without a significant loss in activity, further enhancing the sustainability of the process. organic-chemistry.org

Table 2: Comparison of Conventional vs. Green Synthetic Methodologies
MethodologyConventional ApproachGreen AlternativeKey Advantages of Green AlternativeReference
Energy InputThermal heating (oil bath, furnace) for several hours.Microwave irradiation (minutes).Drastic reduction in reaction time and energy consumption; improved yields. tandfonline.comresearchgate.net
Solvent UseHigh-boiling aprotic solvents (NMP, DMAc, DMF).Solvent-free (mechanochemistry) or use of reusable ionic liquids.Eliminates solvent waste, reduces toxicity, simplifies workup. researchgate.netscientific.netnih.gov
CatalysisStoichiometric dehydrating agents (acetic anhydride) or homogeneous catalysts.Reusable heterogeneous catalysts (e.g., Nb₂O₅).Catalyst can be recovered and reused, minimizing waste and cost. acs.orgnih.gov
Reaction PathwayMulti-step processes with protection/deprotection.One-pot, catalyst-driven direct synthesis.Improves atom economy, reduces number of steps and overall waste. acs.org

Comparative Analysis of Synthetic Routes

Several plausible synthetic routes can be devised for 4,4'-Carbonylbis[N-(2-carboxyethyl)phthalimide], each with distinct advantages and disadvantages. A comparative analysis is crucial for selecting the most viable strategy for a specific application.

Route A: One-Pot/Two-Step Imidization from Dianhydride This is arguably the most direct route, involving the reaction of 3,3′,4,4′-benzophenonetetracarboxylic dianhydride (BTDA) with two equivalents of β-alanine. The reaction typically proceeds in a two-step, one-pot fashion. First, the poly(amic acid) is formed at a lower temperature in a polar aprotic solvent like DMAc or NMP. Subsequently, the temperature is elevated (thermal imidization) or a chemical dehydrating agent is added (chemical imidization) to induce cyclization to the final diimide-diacid. nasa.govresearchgate.net

Pros: High atom economy, fewer synthetic steps, and potentially simpler purification if the product precipitates upon formation.

Cons: Requires high temperatures for thermal imidization, which may not be suitable for sensitive functionalities. mdpi.com Chemical imidization generates stoichiometric byproducts from the dehydrating agent. vt.edu Solubility of the final diacid product could complicate isolation.

Route B: Multi-Step Synthesis via N-Alkylation This route involves first synthesizing the parent 4,4'-carbonylbis(phthalimide) by reacting BTDA with an ammonia (B1221849) source (e.g., urea or aqueous ammonia). The resulting diimide is then N-alkylated. To introduce the carboxyethyl group, a protected reagent like ethyl 3-bromopropanoate (B1231587) would be used in a base-catalyzed reaction, likely employing PTC or ionic liquid conditions for efficiency. The final step would be the hydrolysis of the ester groups to yield the desired dicarboxylic acid.

Pros: Offers modularity and potentially milder conditions for the N-alkylation step. scientific.net Intermediates may be more easily purified than the final polar product.

Methodological Comparison

Within these routes, further comparisons can be made. Thermal imidization is operationally simple but energy-intensive and can sometimes lead to polymer degradation. mdpi.comresearchgate.net Chemical imidization proceeds at lower temperatures but requires dehydrating agents and catalysts that must be removed. researchgate.netdaniuflex.com For the energy input, microwave-assisted heating consistently outperforms conventional heating by drastically shortening reaction times for imidization steps. mdpi.comtandfonline.com Regarding reaction media, while traditional solvents are effective, solvent-free methods using mechanochemistry or ionic liquids offer significant environmental and operational advantages, particularly for the N-alkylation step in Route B. researchgate.netnih.gov

Table 3: Comparative Analysis of Plausible Synthetic Routes
ParameterRoute A: Direct ImidizationRoute B: N-Alkylation Pathway
Starting MaterialsBTDA, β-alanineBTDA, Ammonia/Urea, Ethyl 3-bromopropanoate
Number of Steps1 (or 2 stages in one pot)3 (Imidization, N-Alkylation, Hydrolysis)
Atom EconomyHighLower
Process ConditionsCan require high temperatures (thermal) or stoichiometric reagents (chemical).Can utilize milder, catalyst-driven conditions for alkylation.
Green PotentialGood, especially with microwave assistance.Moderate; improved by using solvent-free alkylation and reusable catalysts.
Key AdvantageConcise and atom-economical.Modular; potentially easier purification of intermediates.
Key DisadvantageHarsh conditions for thermal route; byproduct removal for chemical route.Longer process with more waste streams.

Elucidating Reaction Chemistry and Mechanistic Pathways of 4,4 Carbonylbis N 2 Carboxyethyl Phthalimide

Reactivity of the Imide Functionality

The phthalimide (B116566) group is characterized by a nitrogen atom flanked by two carbonyl groups. This arrangement makes the imide susceptible to nucleophilic attack at the carbonyl carbons and also influences the acidity of protons on adjacent atoms.

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives, including imides. openstax.org The reaction proceeds via a two-step addition-elimination mechanism involving a tetrahedral intermediate. openstax.orgmasterorganicchemistry.com In the context of the phthalimide ring system, a nucleophile attacks one of the electrophilic carbonyl carbons. This initial addition leads to the formation of a transient tetrahedral intermediate. byjus.com Subsequently, this intermediate collapses, expelling a leaving group to reform a carbonyl double bond, resulting in a net substitution. openstax.orglibretexts.org

The reactivity of the phthalimide carbonyls is enhanced by the electron-withdrawing nature of the adjacent carbonyl group. However, resonance stabilization of the imide can make it less reactive than acid halides or anhydrides. byjus.com Reactions often require forcing conditions or catalysis. For instance, transamidation reactions, where an amine displaces the nitrogen moiety of the imide, can be facilitated by metal catalysts. organic-chemistry.org These reactions provide a pathway to modify the imide structure or to cleave the N-C(O) bond selectively.

The most common reaction involving the phthalimide ring is its cleavage by strong nucleophiles, a process central to its use as a protecting group for primary amines in the Gabriel synthesis. masterorganicchemistry.comyoutube.com Nucleophiles such as hydrazine (B178648), primary amines, or hydroxide (B78521) ions can attack one of the imide carbonyls, leading to the opening of the five-membered ring. cmu.eduresearchgate.net

For example, treatment with hydrazine hydrate (B1144303) is a classic method for deprotection, proceeding through nucleophilic attack to form an initial adduct, which then undergoes an intramolecular cyclization to release the primary amine and form the stable phthalhydrazide (B32825) byproduct. masterorganicchemistry.comyoutube.com Similarly, reaction with aqueous methylamine (B109427) can effectively cleave the phthaloyl group at room temperature. researchgate.net This reaction involves two rapid consecutive processes: an initial methylaminolysis of one imide bond, followed by an intramolecularly catalyzed cleavage of the second amide linkage. researchgate.net

These ring-opening reactions are generally efficient and high-yielding. The choice of nucleophile can be tailored depending on the desired outcome and the stability of other functional groups in the molecule. Re-cyclization of the resulting phthalamic acid derivative back to the phthalimide can occur, typically under dehydrating conditions such as heating. researchgate.net

Table 1: Reagents for Phthalimide Ring-Opening Reactions
ReagentTypical ConditionsProduct TypeReference
Hydrazine (N2H4)Ethanol, refluxPrimary Amine + Phthalhydrazide masterorganicchemistry.comcmu.edu
Sodium Hydroxide (NaOH) followed by AcidAqueous, heatPrimary Amine + Phthalic Acid youtube.com
Methylamine (CH3NH2)Aqueous, room temperaturePrimary Amine + N,N'-dimethylphthalamide researchgate.net
Sodium Borohydride (B1222165) (NaBH4) / IsopropanolFollowed by acetic acidPrimary Amine organic-chemistry.org

Transformations Involving the Carboxylic Acid Moieties

The two terminal N-(2-carboxyethyl) side chains provide sites for a variety of classical carboxylic acid reactions.

The carboxylic acid groups can be readily converted into esters through reactions with alcohols under acidic conditions, a process known as Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. youtube.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the corresponding ester. masterorganicchemistry.comyoutube.com The reaction is an equilibrium, and is typically driven to completion by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com

Amidation of the carboxylic acid groups requires activation to facilitate attack by an amine, which is generally a weaker nucleophile than an alcohol. researchgate.net Common methods involve converting the carboxylic acid to a more reactive derivative, such as an acyl chloride (using thionyl chloride or oxalyl chloride) or an acid anhydride (B1165640). Alternatively, coupling agents like carbodiimides can be used to promote the direct reaction between the carboxylic acid and an amine. researchgate.net More recent methods include visible-light-mediated protocols that can generate acyl radicals from carboxylic acids for subsequent reaction.

Table 2: Representative Esterification and Amidation Reactions
Reaction TypeReagentsProductReference
Fischer EsterificationMethanol (CH3OH), H2SO4 (cat.)Dimethyl Ester masterorganicchemistry.com
Fischer EsterificationEthanol (C2H5OH), HCl (cat.)Diethyl Ester masterorganicchemistry.com
Amidation (via Acyl Chloride)1. SOCl2 2. Ammonia (B1221849) (NH3)Diamide byjus.com
Amidation (Coupling)Aniline (C6H5NH2), DCC (Dicyclohexylcarbodiimide)Dianilide researchgate.net

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), from a simple aliphatic acid like the propionic acid side chain in the title compound typically requires harsh conditions. However, various modern synthetic methods can achieve this transformation under milder conditions, often through radical intermediates.

One relevant pathway involves the conversion of the carboxylic acids into N-(acyloxy)phthalimide esters, which are redox-active. rsc.orgresearchgate.net These esters can undergo single-electron reduction, often under photoredox catalysis, to generate a carboxyl radical that rapidly extrudes CO₂. rsc.orgresearchgate.net This process forms an ethyl radical attached to the phthalimide nitrogen, which can then be trapped by a suitable radical acceptor to form a new C-C or C-heteroatom bond. Another potential pathway for decarboxylation can occur upon photoionization of benzophenone (B1666685) carboxylic acids in aqueous solution, which can lead to the elimination of CO₂ from the radical cation. acs.org Additionally, some studies have shown that amino acids can be decarboxylated when reacted with phthalic anhydride under high-temperature, high-pressure water/ethanol mixtures. researchgate.net

Reactivity of the Central Carbonyl Linkage

The central carbonyl group is part of a benzophenone substructure. Diaryl ketones are generally less reactive towards nucleophiles than aliphatic ketones due to the steric hindrance and resonance stabilization provided by the two aromatic rings. Nevertheless, this carbonyl group can undergo several characteristic reactions.

It is susceptible to reduction by various reagents. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or milder ones like sodium borohydride (NaBH₄) can reduce the ketone to a secondary alcohol, yielding 4,4'-(hydroxymethylene)bis[N-(2-carboxyethyl)phthalimide]. Complete reduction of the carbonyl group to a methylene (B1212753) bridge (-CH₂-), effectively removing the carbonyl oxygen, can be achieved under more forcing conditions using methods like the Clemmensen (zinc-mercury amalgam in concentrated HCl) or Wolff-Kishner (hydrazine and a strong base at high temperature) reductions.

Benzophenones are well-known for their photochemical activity. acs.org Upon absorption of UV light, the benzophenone moiety can be excited to a triplet state. medicaljournals.se In the presence of a hydrogen donor (like an alcohol), it can abstract a hydrogen atom to form a ketyl radical. This reactivity makes benzophenone derivatives useful as photosensitizers in various chemical transformations. medicaljournals.se While the central carbonyl provides a rigid link between the two phthalimide-containing arms, studies on other benzophenone dicarboxylic acid derivatives suggest that this linking group may not always be directly involved in receptor recognition in biological systems, but rather serves a critical structural role. nih.gov

Hydrolysis and Cleavage Mechanisms

The phthalimide groups in the molecule are, in principle, susceptible to cleavage through hydrolysis. This is a well-documented reaction, often employed in the Gabriel synthesis of primary amines. nrochemistry.comyoutube.com The reaction can proceed under acidic or basic conditions.

Acid-Catalyzed Hydrolysis: Under strong acidic conditions and heat, the imide bonds would likely be hydrolyzed. This process would involve protonation of the carbonyl oxygens, followed by nucleophilic attack by water. The expected products would be 4,4'-carbonyldiphthalic acid and β-alanine .

Base-Catalyzed Hydrolysis: Treatment with a strong base, such as sodium hydroxide, followed by acidification, would also be expected to cleave the imide rings. The mechanism would involve nucleophilic attack of a hydroxide ion on the carbonyl carbons, leading to ring opening. Subsequent acidification would yield the same products: 4,4'-carbonyldiphthalic acid and β-alanine .

Hydrazinolysis: A milder and often more efficient method for cleaving phthalimides is the Ing-Manske procedure, which uses hydrazine (N₂H₄). nrochemistry.com This reaction is typically carried out in a refluxing alcoholic solvent. The hydrazine would attack the imide carbonyls, leading to the formation of a stable phthalhydrazide byproduct and the release of β-alanine . This method is generally preferred as it avoids the harsh conditions of strong acid or base hydrolysis. nrochemistry.com

Potential for Further Functionalization

The presence of two carboxylic acid groups provides clear sites for further chemical modification. These functional groups are versatile handles for a variety of organic transformations.

Esterification: The carboxylic acid groups can be converted to esters by reaction with an alcohol under acidic conditions (Fischer esterification) or by using alkyl halides in the presence of a base.

Amide Formation: The carboxylic acids can be coupled with amines to form amides. This typically requires the use of a coupling agent, such as a carbodiimide (B86325) (e.g., DCC or EDC), to activate the carboxylic acid towards nucleophilic attack by the amine.

Reduction: The carboxylic acids could be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would, however, likely also reduce the ketone and imide carbonyl groups.

Conversion to Acyl Halides: The carboxylic acids can be converted to more reactive acyl chlorides or bromides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. These acyl halides would be versatile intermediates for the synthesis of esters, amides, and other derivatives.

Mechanistic Studies of Intramolecular and Intermolecular Reactions

Without experimental data, any discussion of mechanistic studies remains theoretical.

Intramolecular Reactions: Given the structure, intramolecular reactions might be envisioned under specific conditions. For example, if the carboxylic acid groups were activated (e.g., as acyl chlorides), they could potentially react with the carbonyl groups of the phthalimide rings, though such a reaction is not commonly reported and would likely require specific catalysts or conditions. Intramolecular cyclization involving the carboxyethyl side chains is a possibility that could be explored through computational studies. nih.govresearchgate.net

Intermolecular Reactions: The bifunctional nature of the molecule, with two phthalimide and two carboxylic acid groups, makes it a potential monomer for polymerization reactions.

Polycondensation: If converted to a diester or diacyl chloride, it could undergo polycondensation with a diamine to form a polyamide. Similarly, reaction with a diol could yield a polyester. These polymers would contain the pre-formed imide rings, potentially imparting desirable thermal and mechanical properties.

Table of Hypothetical Reaction Products and Intermediates

Starting MaterialReagent/ConditionPlausible Product(s)Reaction Type
4,4'-Carbonylbis[N-(2-carboxyethyl)phthalimide]H₃O⁺, Δ4,4'-Carbonyldiphthalic acid, β-AlanineHydrolysis
4,4'-Carbonylbis[N-(2-carboxyethyl)phthalimide]1. NaOH, H₂O, Δ 2. H₃O⁺4,4'-Carbonyldiphthalic acid, β-AlanineHydrolysis
4,4'-Carbonylbis[N-(2-carboxyethyl)phthalimide]N₂H₄, EtOH, ΔPhthalhydrazide derivative, β-AlanineHydrazinolysis
4,4'-Carbonylbis[N-(2-carboxyethyl)phthalimide]ROH, H⁺, ΔCorresponding diesterEsterification
4,4'-Carbonylbis[N-(2-carboxyethyl)phthalimide]R'NH₂, DCCCorresponding diamideAmide formation
4,4'-Carbonylbis[N-(2-carboxyethyl)phthalimide]SOCl₂4,4'-Carbonylbis[N-(2-chloroformylethyl)phthalimide]Acyl halide formation

Advanced Theoretical and Computational Investigations of 4,4 Carbonylbis N 2 Carboxyethyl Phthalimide

Quantum Chemical Characterization of Molecular Structure and Conformation

Quantum chemical methods are employed to build a detailed understanding of the three-dimensional structure and electronic nature of the molecule.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, a process known as geometry optimization. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-31G(d,p)), the molecule's geometry is adjusted until a minimum on the potential energy surface is located. This corresponds to the most stable, or lowest energy, conformation of the molecule in the gas phase.

For a molecule like 4,4'-Carbonylbis[N-(2-carboxyethyl)phthalimide], several rotational degrees of freedom exist, primarily around the C-N bonds of the side chains and the C-C bonds connecting the phthalimide (B116566) groups to the central carbonyl bridge. This flexibility can lead to multiple stable conformers. To explore the energetic landscape, a conformational analysis is performed. This involves systematically rotating key dihedral angles and performing geometry optimization at each step to map out the potential energy surface. The results can identify the global minimum (the most stable conformer) and various local minima, providing insight into the molecule's flexibility and the energy barriers between different conformations.

Table 1: Illustrative Optimized Geometrical Parameters for a Carbonyl-Bisphthalimide Core

This table presents typical bond lengths and dihedral angles for a carbonyl-bisphthalimide core structure, as would be determined by DFT calculations.

ParameterDescriptionTypical Calculated Value
r(C=O)carbonylBond length of the central carbonyl group1.21 Å
r(C-C)bridgeBond length between carbonyl C and phthalimide C1.49 Å
r(C=O)imideBond length of the phthalimide carbonyl groups1.22 Å
r(C-N)imideBond length of the imide C-N bond1.40 Å
d(C-C-C-C)Dihedral angle between the two phthalimide rings55-65°

Frontier Molecular Orbital (FMO) theory is a fundamental tool for describing the electronic properties and chemical reactivity of a molecule youtube.comwikipedia.org. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital youtube.com. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's electronic stability and reactivity researchgate.net.

For 4,4'-Carbonylbis[N-(2-carboxyethyl)phthalimide], DFT calculations can predict the energies and spatial distributions of these orbitals. It is expected that the HOMO would be primarily localized over the electron-rich phthalimide rings. In contrast, the LUMO would likely be distributed across the electron-deficient central carbonyl group and the imide rings, indicating a potential for intramolecular charge transfer upon electronic excitation researchgate.net. A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity.

Table 2: Representative Frontier Molecular Orbital Data for Phthalimide Derivatives

This table shows typical energy values for the HOMO, LUMO, and the resulting energy gap as calculated by DFT methods for related phthalimide structures.

ParameterDescriptionIllustrative Energy (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.5 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-2.0 eV
ΔE (Gap)HOMO-LUMO Energy Gap (ELUMO - EHOMO)4.5 eV

Spectroscopic Property Prediction and Validation

Computational methods allow for the simulation of various types of spectra, which can be compared with experimental results to confirm the molecular structure and provide a detailed assignment of spectral features.

Theoretical vibrational spectra (Infrared and Raman) can be simulated by performing a frequency calculation on the optimized geometry. These calculations determine the normal modes of vibration and their corresponding frequencies and intensities researchgate.net. The results provide a powerful means to interpret experimental spectra. For 4,4'-Carbonylbis[N-(2-carboxyethyl)phthalimide], simulations would predict characteristic vibrational bands, such as the high-frequency C=O stretching modes for the central ketone and the imide carbonyls, C-N stretching of the imide, and the O-H and C=O stretches of the carboxylic acid groups semanticscholar.org. Comparing the calculated frequencies with experimental Fourier-transform infrared (FTIR) and Raman spectra helps validate the computed structure researchgate.netwayne.edu.

NMR spectroscopy is a primary tool for structure elucidation. Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts semanticscholar.org. These calculations are performed on the optimized molecular structure, and the resulting chemical shifts are referenced against a standard like tetramethylsilane (B1202638) (TMS). For the target molecule, distinct signals are expected for the aromatic protons of the phthalimide rings, the methylene (B1212753) protons of the carboxyethyl chains, and the various carbon atoms. Agreement between the predicted and experimentally measured NMR spectra provides strong confirmation of the molecular structure in solution researchgate.netmdpi.com.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative)

This table provides an example of predicted NMR chemical shifts for key atoms in the 4,4'-Carbonylbis[N-(2-carboxyethyl)phthalimide] structure.

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Phthalimide Aromatic7.8 - 8.1124 - 135
-CH₂-N~4.0~38
-CH₂-COOH~2.8~34
Imide C=O-~167
Central C=O-~195
Carboxyl COOH~12.0~175

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating electronic absorption (UV-Vis) and emission (fluorescence) spectra mdpi.comyoutube.com. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax) and their corresponding intensities (oscillator strengths) mdpi.compku.edu.cn. For 4,4'-Carbonylbis[N-(2-carboxyethyl)phthalimide], the primary electronic transitions are expected to be π→π* transitions localized on the conjugated phthalimide system. The calculations can reveal how the molecular structure influences its color and photophysical properties. By optimizing the geometry of the first excited state, it is also possible to predict the fluorescence emission spectrum, providing a comprehensive picture of the molecule's interaction with light researchgate.net.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method to investigate the dynamic behavior of molecules at an atomic level. nih.gov For a molecule such as 4,4'-Carbonylbis[N-(2-carboxyethyl)phthalimide], with its multiple rotatable bonds, MD simulations provide crucial insights into its conformational landscape and the non-covalent interactions that govern its structure and potential aggregation.

A typical MD simulation protocol for this molecule would involve the use of a classical force field, such as CHARMM or OPLS, which defines the potential energy of the system. researchgate.netmdpi.com The simulation would be initiated from an energy-minimized structure and performed in a solvent box, often water, to mimic physiological or solution-phase conditions. The system's trajectory, which includes the positions and velocities of all atoms over time, is then analyzed to extract structural and energetic information. nih.gov

Conformational analysis of the flexible 2-carboxyethyl side chains would be a primary focus. These side chains can adopt various orientations, which can be characterized by monitoring the dihedral angles along the N-CH2-CH2-COOH linkage. The potential of mean force (PMF) can be calculated as a function of these dihedral angles to identify the most stable conformations and the energy barriers between them. nih.gov For carboxylic acids, the syn and anti conformations of the carboxyl group are of particular interest, as their relative populations can be influenced by the solvent environment. nih.govnih.gov

Intermolecular interactions are also a key aspect of the MD simulations. The planar phthalimide rings are prone to π-π stacking, a non-covalent interaction that plays a significant role in the structure of many aromatic compounds. researchgate.netnih.gov The distance and orientation between the phthalimide moieties of neighboring molecules in the simulation box would be monitored to quantify the extent and nature of these stacking interactions. Additionally, hydrogen bonding between the carboxylic acid groups, and between the carboxylic acid groups and the carbonyl oxygens of the phthalimide rings, would be analyzed. The stability and lifetime of these hydrogen bonds can be determined from the simulation trajectory. nih.gov

The following interactive data table summarizes the key parameters that would be analyzed from an MD simulation of 4,4'-Carbonylbis[N-(2-carboxyethyl)phthalimide].

ParameterDescriptionTypical Method of Analysis
Root Mean Square Deviation (RMSD)Measures the average deviation of the molecule's backbone atoms from a reference structure over time, indicating structural stability.Plot of RMSD vs. simulation time.
Radius of Gyration (Rg)Indicates the compactness of the molecule over time.Plot of Rg vs. simulation time.
Dihedral Angle DistributionCharacterizes the conformational preferences of the flexible side chains.Histogram of dihedral angles.
Intermolecular DistanceMeasures the distance between specific atoms or molecular fragments to identify interactions like π-π stacking.Radial distribution function (RDF).
Hydrogen Bond AnalysisIdentifies the formation and lifetime of hydrogen bonds.Analysis of donor-acceptor distances and angles over time.

Reaction Pathway Analysis and Transition State Modeling

The synthesis of 4,4'-Carbonylbis[N-(2-carboxyethyl)phthalimide] likely proceeds through a nucleophilic acyl substitution reaction between 4,4'-carbonyldiphthalic anhydride (B1165640) and two equivalents of β-alanine. Computational chemistry, particularly density functional theory (DFT), can be employed to elucidate the detailed reaction mechanism, identify intermediates and transition states, and calculate the associated energy barriers.

The reaction is expected to follow a two-step addition-elimination mechanism. nih.govnih.gov In the first step, the amino group of β-alanine acts as a nucleophile and attacks one of the carbonyl carbons of the anhydride, leading to the formation of a tetrahedral intermediate. This is followed by the opening of the anhydride ring to form a phthalamic acid intermediate. The second molecule of β-alanine would then react with the other anhydride moiety in a similar fashion.

The second major step is the cyclization of the phthalamic acid intermediates to form the phthalimide rings, with the elimination of water. nih.gov This dehydration step is often the rate-determining step in the formation of phthalimides. nih.gov Computational studies can model this process, including the role of any catalysts, such as acetic acid, which can facilitate proton transfer in the transition state. nih.gov

Transition state modeling involves locating the saddle points on the potential energy surface that connect the reactants, intermediates, and products. The geometry of the transition state provides valuable information about the bond-breaking and bond-forming processes. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in the reaction kinetics.

Below is an interactive data table presenting a hypothetical reaction profile for the formation of one of the phthalimide rings in 4,4'-Carbonylbis[N-(2-carboxyethyl)phthalimide], based on computational studies of similar reactions. nih.gov

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsAnhydride + β-alanine0.0
Transition State 1 (TS1)Nucleophilic attack of amine on carbonyl+15.2
IntermediateTetrahedral intermediate/Phthalamic acid-5.8
Transition State 2 (TS2)Cyclization and dehydration+21.5
ProductsPhthalimide + Water-10.3

Computational Design of Novel Derivatives and Analogues

Computational methods are instrumental in the rational design of novel derivatives and analogues of 4,4'-Carbonylbis[N-(2-carboxyethyl)phthalimide] with tailored properties. By systematically modifying the parent structure in silico and predicting the resulting changes in physicochemical and biological properties, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources. researchgate.net

The design process typically begins with identifying the key structural features of the parent molecule that are to be modified. For 4,4'-Carbonylbis[N-(2-carboxyethyl)phthalimide], these could include the phthalimide rings, the central carbonyl bridge, and the carboxyethyl side chains. Virtual libraries of derivatives can be generated by introducing various substituents at different positions on the aromatic rings or by altering the length and functionality of the side chains.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of the designed molecules with their predicted properties. For instance, if the goal is to enhance the molecule's binding affinity to a specific biological target, molecular docking simulations can be used to predict the binding mode and score the binding affinity of each derivative. This allows for the identification of derivatives with improved interactions with the target's active site.

Furthermore, DFT calculations can be used to predict the electronic properties of the novel derivatives, such as their HOMO-LUMO energy gap, which can be related to their reactivity and optical properties. Properties relevant to drug development, such as absorption, distribution, metabolism, excretion, and toxicity (ADMET), can also be predicted using computational tools. nih.gov

The following interactive data table outlines a computational workflow for the design of novel derivatives of 4,4'-Carbonylbis[N-(2-carboxyethyl)phthalimide].

StepComputational MethodObjectivePredicted Properties
1. Core Hopping/Scaffold ModificationMolecular modeling softwareGenerate a virtual library of derivatives with diverse structural features.3D structures of novel analogues.
2. Property PredictionDFT, QSAR, ADMET prediction toolsCalculate key electronic, physicochemical, and pharmacokinetic properties.HOMO-LUMO gap, solubility, lipophilicity, toxicity.
3. Virtual ScreeningMolecular docking, pharmacophore modelingScreen the library against a biological target to identify potent binders.Binding affinity, interaction patterns.
4. Lead OptimizationMD simulations, free energy calculationsRefine the structure of the most promising hits to enhance their properties.Binding free energy, conformational stability.

Derivatization and Functionalization Strategies for Expanding the Chemical Space of 4,4 Carbonylbis N 2 Carboxyethyl Phthalimide

Modifications at the Carboxyethyl Groups

The two terminal carboxylic acid groups are the most accessible and versatile handles for derivatization. These groups can readily participate in a variety of well-established chemical transformations to introduce new linkages and molecular entities.

The carboxylic acid moieties can be converted into esters and amides to modulate properties such as solubility, lipophilicity, and chemical reactivity.

Esterification: The formation of esters is typically achieved through reaction with various alcohols under acidic conditions (e.g., Fischer esterification) or by using coupling agents. This strategy allows for the introduction of a wide array of alkyl or aryl groups.

Amidation: Amide bonds can be formed by reacting the carboxylic acid groups with primary or secondary amines. This reaction is often facilitated by activating the carboxyl group, commonly with carbodiimide (B86325) reagents such as Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). peptide.comnih.gov This approach is fundamental for linking the molecule to amine-containing polymers, surfaces, or biomolecules.

ReactantReaction TypeResulting Functional GroupPotential R-Group Examples
R-OH (Alcohol)EsterificationEster (-COOR)Methyl, Ethyl, Benzyl, Poly(ethylene glycol) (PEG)
R-NH₂ (Primary Amine)AmidationAmide (-CONHR)Butyl, Aniline, Amino-functionalized nanoparticles
R₂NH (Secondary Amine)AmidationAmide (-CONR₂)Diethylamine, Morpholine

Table 1: Examples of Ester and Amide Derivatives from Carboxyethyl Groups.

A specialized and highly significant application of amidation is the coupling of the molecule to amino acids or peptides. bachem.com This creates complex bioconjugates by forming a stable peptide bond. The chemical efficiency and stereochemical integrity of this process are paramount. uni-kiel.de To achieve this, the carboxylic acid is activated in situ using a variety of sophisticated peptide coupling reagents that enhance reaction rates and minimize side reactions like racemization. peptide.comuniurb.it

Common classes of coupling reagents include:

Carbodiimides: Reagents like DCC and Diisopropylcarbodiimide (DIC) are classic activators, often used with additives. peptide.com

Additives: To prevent racemization and improve yield, carbodiimide reactions are almost always supplemented with additives such as 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). peptide.comuni-kiel.de

Onium Salts: Phosphonium salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HBTU, HATU, COMU) are highly efficient modern reagents that provide rapid and clean coupling with minimal racemization, making them suitable for sensitive substrates. peptide.combachem.comscribd.com

The choice of reagent and reaction conditions depends on the specific amino acid or peptide being coupled. This strategy allows for the precise chemical attachment of peptide sequences to the core structure of 4,4'-Carbonylbis[N-(2-carboxyethyl)phthalimide].

Reagent ClassExamplesKey Characteristics
CarbodiimidesDCC, DIC, EDCCost-effective; requires additives to suppress racemization. peptide.com
Phosphonium SaltsBOP, PyBOP, PyAOPHigh coupling efficiency; converts carboxyl groups into reactive esters. bachem.com
Aminium/Uronium SaltsHBTU, TBTU, HATU, COMUVery fast reaction rates with low racemization; popular in solid-phase synthesis. peptide.comscribd.com

Table 2: Common Peptide Coupling Reagents for Amide Bond Formation.

Functionalization of the Phthalimide (B116566) Nitrogen

While the phthalimide nitrogen in the target molecule is already substituted, the chemical space can be expanded by synthesizing analogs with different substituents at this position. This is achieved by starting with the precursor 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA) and reacting it with various primary amines in place of 3-aminopropionic acid. orientjchem.orgwikipedia.org

By employing the general principles of the Gabriel synthesis, a diverse range of N-substituted analogs can be prepared. masterorganicchemistry.com The reaction of BTDA with two equivalents of a primary amine (R-NH₂) leads to the formation of a bis-phthalimide structure with the desired N-substituent.

This synthetic route allows for the incorporation of:

Alkyl Chains: Using simple alkylamines (e.g., butylamine, hexylamine) to modify hydrophobicity.

Aryl Groups: Using anilines to introduce aromatic systems that can participate in π-stacking or be further functionalized. iu.edu

Functionalized Chains: Using amines that contain other chemical groups to build more complex architectures.

Starting Amine (R-NH₂)Resulting N-Substituent (-R)Potential Property Modification
CH₃(CH₂)₃-NH₂ (Butylamine)- (CH₂)₃CH₃ (Butyl)Increased lipophilicity
C₆H₅-NH₂ (Aniline)- C₆H₅ (Phenyl)Introduction of aromatic character
H₂N-(CH₂)₂-OH (Ethanolamine)- (CH₂)₂-OH (2-Hydroxyethyl)Increased hydrophilicity, handle for further reaction
H₂N-CH₂-C≡CH (Propargylamine)- CH₂-C≡CH (Propargyl)Introduction of an alkyne for click chemistry

Table 3: Examples of N-Substituent Analogs via Reaction of BTDA with Primary Amines.

A powerful strategy involves using primary amines that already contain a second reactive functional group. This bifunctional approach installs a "pendant" group that can be used for subsequent, orthogonal chemical reactions. For example, reacting BTDA with N-(2-aminoethyl)maleimide would introduce a maleimide (B117702) group capable of selective reaction with thiols. Similarly, using an amine with an azide (B81097) or alkyne moiety provides a handle for copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry"), a highly efficient and specific conjugation method.

Aromatic Ring Functionalization

Direct functionalization of the central benzophenone (B1666685) aromatic rings is challenging due to their electron-deficient nature. The powerful electron-withdrawing effects of the central ketone and the two flanking phthalimide groups deactivate the rings towards standard electrophilic aromatic substitution reactions (e.g., nitration, Friedel-Crafts acylation). Such reactions would require harsh conditions and would likely result in low yields and poor regioselectivity.

A more viable, albeit complex, approach would involve starting with a pre-functionalized BTDA derivative. For instance, if a halogenated (e.g., brominated) version of BTDA were used as the synthetic precursor, the halogen atoms could serve as handles for modern transition-metal-catalyzed cross-coupling reactions. nih.gov Methods such as Suzuki, Heck, Sonogashira, or Buchwald-Hartwig amination could be employed to form new carbon-carbon or carbon-heteroatom bonds on the core aromatic structure, significantly expanding the structural diversity of the resulting molecules. This strategy, however, depends on the availability of the appropriately substituted starting materials.

Electrophilic Aromatic Substitution Reactions

Halogenation: The incorporation of halogen atoms (e.g., bromine, chlorine) onto the aromatic rings is another important derivatization strategy. Halogenated derivatives can exhibit altered reactivity and physical properties, and they serve as crucial handles for subsequent cross-coupling reactions. The halogenation of phthalic anhydride (B1165640), a related structural motif, has been reported using various halogenating agents in the presence of a Lewis acid catalyst. For instance, the bromination of phthalic anhydride can be carried out using bromine in the presence of iron powder and a Lewis acid like aluminum trichloride (B1173362) in an organic solvent. google.com A similar approach could likely be applied to 4,4'-Carbonylbis[N-(2-carboxyethyl)phthalimide].

Table 1: Potential Electrophilic Aromatic Substitution Reactions
ReactionTypical ReagentsPotential ProductKey Considerations
NitrationHNO₃/H₂SO₄Nitro-substituted derivativeControl of reaction conditions to prevent over-nitration and side reactions. Regioselectivity will be influenced by the deactivating groups.
Halogenation (e.g., Bromination)Br₂/FeBr₃ or Br₂/Fe powderBromo-substituted derivativeChoice of catalyst and solvent can influence the reaction rate and selectivity. google.com

Metal-Catalyzed Cross-Coupling for Aryl-Aryl and Aryl-Heteroatom Linkages

The halogenated derivatives of 4,4'-Carbonylbis[N-(2-carboxyethyl)phthalimide] obtained from electrophilic aromatic substitution can be further elaborated using powerful metal-catalyzed cross-coupling reactions. These reactions, which were the subject of the 2010 Nobel Prize in Chemistry, allow for the precise formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org

Suzuki Coupling: The Suzuki reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. wikipedia.orgorganic-chemistry.orglibretexts.orgharvard.edu A bromo-substituted derivative of 4,4'-Carbonylbis[N-(2-carboxyethyl)phthalimide] could be coupled with a variety of aryl or vinyl boronic acids or esters to introduce new aromatic or unsaturated moieties. This strategy is highly versatile for creating complex molecular architectures with tailored electronic and photophysical properties. The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) catalyst, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product. libretexts.org

Heck Reaction: The Heck reaction is another palladium-catalyzed method that couples an unsaturated halide with an alkene. wikipedia.orgdrugfuture.comorganic-chemistry.orgnih.govyoutube.com This reaction would allow for the introduction of vinyl groups onto the aromatic core of 4,4'-Carbonylbis[N-(2-carboxyethyl)phthalimide]. The Heck reaction is known for its tolerance of a wide range of functional groups, making it a suitable choice for complex molecules. wikipedia.org

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions of a Halogenated Derivative
ReactionCoupling PartnersCatalyst SystemPotential Linkage
Suzuki CouplingHalogenated Derivative + Arylboronic AcidPd(0) catalyst (e.g., Pd(PPh₃)₄), BaseAryl-Aryl
Heck ReactionHalogenated Derivative + AlkenePd(0) catalyst (e.g., Pd(OAc)₂), Base, LigandAryl-Vinyl

Controlled Polymerization and Oligomerization via Reactive Sites

The presence of two carboxylic acid groups makes 4,4'-Carbonylbis[N-(2-carboxyethyl)phthalimide] an ideal monomer for the synthesis of various condensation polymers, including polyesters and polyamides.

Polycondensation Reactions

Polycondensation is a step-growth polymerization process in which monomers react to form larger structural units while releasing smaller molecules such as water. The diacid functionality of 4,4'-Carbonylbis[N-(2-carboxyethyl)phthalimide] allows it to react with diols to form polyesters or with diamines to form polyamides.

Polyester Synthesis: The reaction of 4,4'-Carbonylbis[N-(2-carboxyethyl)phthalimide] with various diols in the presence of an acid catalyst and under conditions that facilitate the removal of water would lead to the formation of polyesters. mdpi.comresearchgate.netwhiterose.ac.uk The properties of the resulting polyesters, such as their thermal stability, solubility, and mechanical strength, can be tuned by the choice of the diol comonomer.

Polyamide Synthesis: Similarly, polyamides can be synthesized through the polycondensation of 4,4'-Carbonylbis[N-(2-carboxyethyl)phthalimide] with diamines. researchgate.netmdpi.com The resulting polyamides would contain both imide and amide linkages, potentially leading to polymers with high thermal stability and excellent mechanical properties. A series of poly(amide-imide-imide)s have been prepared by the polycondensation of a tetraimide-diacid with various aromatic diamines, demonstrating the feasibility of this approach. researchgate.net

Table 3: Potential Polycondensation Reactions
Polymer TypeComonomerResulting LinkagePotential Polymer Properties
PolyesterDiol (e.g., ethylene (B1197577) glycol, bisphenol A)Ester (-COO-)Good thermal stability, tunable solubility and mechanical properties.
PolyamideDiamine (e.g., hexamethylenediamine, p-phenylenediamine)Amide (-CONH-)High thermal stability, excellent mechanical strength, good chemical resistance.

Grafting and Surface Functionalization (Chemical perspective)

The carboxylic acid groups of 4,4'-Carbonylbis[N-(2-carboxyethyl)phthalimide] are excellent anchor points for grafting the molecule onto surfaces or other polymer backbones. This surface functionalization can impart new properties to the substrate material, such as improved hydrophilicity, biocompatibility, or the ability to bind to other molecules.

Grafting onto Surfaces: Surfaces containing hydroxyl or amine groups, such as silica (B1680970), metal oxides, or functionalized polymers, can be modified by forming ester or amide bonds with the carboxylic acid groups of the target molecule. This "grafting-to" approach is a common strategy for surface modification. nih.govmdpi.com For example, the carboxylic acid groups can be activated, for instance by conversion to an acid chloride or by using coupling agents like carbodiimides, to facilitate the reaction with surface hydroxyl or amine groups. researchgate.net This allows for the covalent attachment of the molecule, creating a stable functionalized surface.

Functionalization of Nanoparticles: The principles of surface grafting can be extended to the functionalization of nanoparticles. apple.comcd-bioparticles.netfrontiersin.org By attaching 4,4'-Carbonylbis[N-(2-carboxyethyl)phthalimide] to the surface of nanoparticles, their dispersibility in various media can be altered, and new functionalities can be introduced. cd-bioparticles.netnih.govelsevierpure.com The carboxylic acid groups can also serve as points for further conjugation with biomolecules or other functional ligands. apple.com

Table 4: Chemical Strategies for Grafting and Surface Functionalization
SubstrateSurface Functional GroupsCoupling ChemistryResulting Bond
Silica, Metal OxidesHydroxyl (-OH)Esterification (with acid activation)Ester (-COO-)
Amine-functionalized polymers or surfacesAmine (-NH₂)Amidation (e.g., using carbodiimide coupling)Amide (-CONH-)

Role As a Chemical Building Block and Precursor in Advanced Materials Synthesis

Monomer in Polymeric Systems

The presence of two carboxylic acid groups positions 4,4'-Carbonylbis[N-(2-carboxyethyl)phthalimide] as a classic AB-type monomer for polycondensation reactions. The rigidity imparted by the dual phthalimide (B116566) units and the central carbonyl bridge is a key feature that can be transferred to the resulting polymer, influencing its thermal and mechanical properties.

Synthesis of Specialty Polymers (e.g., polyimides, polyesters, polyamides) with Tailored Architectures

The dicarboxylic acid nature of 4,4'-Carbonylbis[N-(2-carboxyethyl)phthalimide] allows for its direct participation in the synthesis of several classes of specialty polymers.

Polyamides: Through polycondensation with various diamines, novel polyamides can be synthesized. researchgate.net The reaction of the carboxylic acid groups with amine groups forms amide linkages, creating a polymer backbone that incorporates the rigid phthalimide structure. These polyamides are expected to exhibit enhanced thermal stability and potentially good solubility in organic solvents, characteristics often associated with phthalimide-containing polymers. researchgate.net The glass transition temperatures (Tg) of such polymers can be quite high, often exceeding 140°C. researchgate.net

Polyesters: Reaction with diols via esterification leads to the formation of polyesters. The properties of the resulting polyesters can be tailored by selecting different diols, ranging from simple aliphatic diols to more complex aromatic ones. mdpi.commdpi.comresearchgate.netresearchgate.net The incorporation of the bulky and rigid phthalimide units is anticipated to produce amorphous polyesters with high glass transition temperatures. mdpi.com

Polyimides: While this molecule itself contains imide rings, it can be used as a modifier in polyimide synthesis. More commonly, analogous structures are key components in creating high-performance polyimides known for their exceptional thermal and chemical resistance. core.ac.ukmdpi.comnih.govmdpi.com The synthesis typically involves the reaction of a dianhydride with a diamine. mdpi.comnih.gov A monomer like 4,4'-Carbonylbis[N-(2-carboxyethyl)phthalimide] could be chemically modified to a dianhydride or diamine to participate directly in polyimide formation.

The table below summarizes the potential polymer classes synthesized from this monomer.

Polymer ClassCo-monomer RequiredResulting LinkageExpected Properties
PolyamideDiamineAmide (-CO-NH-)High thermal stability, good solubility
PolyesterDiolEster (-CO-O-)High glass transition temperature, amorphous nature

Incorporation into Polymer Backbones or Side Chains

When used as a monomer in polycondensation reactions, 4,4'-Carbonylbis[N-(2-carboxyethyl)phthalimide] is directly integrated into the main chain of the polymer. The entire rigid segment between the two carboxylic acid groups becomes a repeating unit in the polymer backbone. This incorporation is crucial for imparting desired characteristics to the material. For instance, the planar phthalimide groups within the backbone can lead to the formation of polymers with specific helical structures through asymmetric polymerization techniques. The rigidity of the backbone contributes significantly to the thermal stability and mechanical strength of the final polymer. mdpi.com

Scaffold for Supramolecular Assembly

Supramolecular chemistry relies on non-covalent interactions to build larger, organized structures. The distinct functional groups and aromatic nature of 4,4'-Carbonylbis[N-(2-carboxyethyl)phthalimide] make it an excellent candidate for designing complex supramolecular architectures.

Hydrogen Bonding Networks

The molecule possesses multiple sites for hydrogen bonding, which is a powerful tool for directing molecular assembly. researchgate.net

Carboxylic Acid Dimers: The terminal carboxylic acid groups are strong hydrogen bond donors and acceptors. They can form robust, cyclic dimers with neighboring molecules through O-H···O interactions.

Carbonyl Acceptors: The oxygen atoms of the central carbonyl group and the four carbonyl groups on the phthalimide rings act as hydrogen bond acceptors.

Extended Networks: These multiple interaction sites can lead to the formation of one-, two-, or even three-dimensional hydrogen-bonded networks. researchgate.net The specific geometry of these networks would depend on the interplay between the different possible hydrogen bonds.

The table below details the hydrogen bonding capabilities of the molecule's functional groups.

Functional GroupRoleType of H-Bond
Carboxylic Acid (-COOH)Donor & AcceptorO-H···O
Phthalimide Carbonyl (C=O)AcceptorN-H···O, C-H···O
Central Carbonyl (C=O)AcceptorN-H···O, C-H···O

Host-Guest Interactions (Chemical recognition, not biological function)

The defined shape and distribution of functional groups allow 4,4'-Carbonylbis[N-(2-carboxyethyl)phthalimide] to function as a host molecule, capable of recognizing and binding specific guest molecules. thno.org

Inclusion Complexes: The rigid structure can create cavities or clefts suitable for encapsulating smaller guest molecules. The phthalimide units, with their electron-rich aromatic rings, can engage in π-π stacking interactions with aromatic guests. nih.gov

Recognition Sites: The carboxylic acid groups can serve as specific recognition sites for guests that are complementary hydrogen bond donors or acceptors. mdpi.com This interaction is a cornerstone of molecular recognition in host-guest chemistry. rsc.orgnorthwestern.edu

Adamantane (B196018) Interactions: While not present in this specific molecule, the functionalization of phthalimide scaffolds with moieties like adamantane has been shown to be a powerful strategy for driving supramolecular interactions and forming host-guest complexes with macrocycles. semanticscholar.orgmdpi.com This highlights the potential of the phthalimide core in designing host systems.

Ligand in Coordination Chemistry

The presence of multiple heteroatoms (oxygen and nitrogen) makes 4,4'-Carbonylbis[N-(2-carboxyethyl)phthalimide] a versatile ligand for coordinating with metal ions to form coordination polymers or metal-organic frameworks (MOFs). nih.govnih.gov

The deprotonated carboxylate groups (-COO⁻) are excellent binding sites for a wide range of metal ions, forming strong coordination bonds. The coordination can be monodentate or bidentate, leading to various structural possibilities. The carbonyl oxygen atoms and the imide nitrogen atoms can also act as potential coordination sites, although they are generally weaker donors than the carboxylates. rsc.org This multi-dentate character allows the ligand to bridge multiple metal centers, facilitating the construction of extended one-, two-, or three-dimensional networks. researchgate.net The specific coordination mode and resulting architecture would depend on the choice of metal ion, its preferred coordination geometry, and the reaction conditions. escholarship.org

Intermediate in the Synthesis of Complex Organic Molecules

Beyond its potential in materials science, the structure of 4,4'-Carbonylbis[N-(2-carboxyethyl)phthalimide] suggests its utility as an intermediate in the synthesis of more complex organic molecules.

In the realm of total synthesis, phthalimides are often employed as a protecting group for primary amines, a strategy known as the Gabriel synthesis. While this specific molecule is a bis(phthalimide), its core structure could be incorporated into a larger target molecule. The carboxylic acid groups could be converted into other functionalities, such as esters, amides, or alcohols, to facilitate further synthetic steps. However, there are no documented instances of this compound being used in a multi-step total synthesis in the available literature.

The two carboxylic acid groups on 4,4'-Carbonylbis[N-(2-carboxyethyl)phthalimide] are positioned to potentially participate in intramolecular or intermolecular cyclization reactions to form macrocycles or larger cage-like structures. By reacting the diacid with a suitable diamine or diol under high-dilution conditions, it might be possible to construct macrocyclic structures containing the rigid bis(phthalimide) unit. Such macrocycles could exhibit interesting host-guest chemistry due to the pre-organized cavity formed by the rigid backbone.

Analytical Approaches for Characterization and Quantification in Research Settings

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the structural characterization of "4,4'-Carbonylbis[N-(2-carboxyethyl)phthalimide]," providing detailed information about its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of "4,4'-Carbonylbis[N-(2-carboxyethyl)phthalimide]". By analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, the connectivity and spatial arrangement of atoms within the molecule can be determined.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present. The aromatic protons of the phthalimide (B116566) rings would likely appear as a complex multiplet in the downfield region, typically between 7.7 and 7.9 ppm. sfu.ca The methylene (B1212753) protons of the N-(2-carboxyethyl) side chains are anticipated to show two distinct triplet signals. The protons alpha to the nitrogen atom would be deshielded and are expected to resonate at a lower field than the protons beta to the nitrogen. Additionally, the acidic proton of the carboxyl group would likely appear as a broad singlet at a very downfield chemical shift, which can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. The carbonyl carbons of the phthalimide and the central carbonyl bridge are expected to appear at the most downfield chemical shifts, typically in the range of 165-170 ppm for the imide carbonyls and likely higher for the central ketone carbonyl. plos.org The aromatic carbons of the phthalimide rings would resonate in the aromatic region of the spectrum. The methylene carbons of the N-(2-carboxyethyl) side chains and the carboxyl carbon will also exhibit characteristic chemical shifts. researchgate.netresearchgate.net

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to further confirm the structural assignments. COSY experiments would reveal the coupling relationships between adjacent protons, helping to assign the methylene protons of the side chains. HSQC would correlate the proton signals with their directly attached carbon atoms, providing unambiguous assignments for the carbon skeleton.

Expected ¹H and ¹³C NMR Chemical Shifts:

Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Phthalimide Aromatic Protons7.7 - 7.9 (m)123-135
-CH₂-N (alpha)~3.8 (t)~37
-CH₂-COOH (beta)~2.8 (t)~34
-COOH>10 (br s)>170
Imide C=O-~167
Central C=O->180

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in "4,4'-Carbonylbis[N-(2-carboxyethyl)phthalimide]".

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups. Strong carbonyl stretching vibrations are anticipated for both the imide and ketone functionalities. The imide carbonyls typically show two distinct bands, an asymmetric and a symmetric stretch, in the region of 1700-1780 cm⁻¹. nih.gov The central ketone carbonyl stretch is expected around 1680-1700 cm⁻¹. The O-H stretch of the carboxylic acid will appear as a broad band in the region of 2500-3300 cm⁻¹. The C-N stretching of the imide and C-O stretching of the carboxylic acid will also be present.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. While IR is more sensitive to polar functional groups, Raman is more sensitive to non-polar and symmetric vibrations. The aromatic C=C stretching vibrations of the phthalimide rings are expected to produce strong signals in the Raman spectrum. The symmetric carbonyl stretching vibrations may also be Raman active. mdpi.com

Expected Vibrational Frequencies:

Functional Group Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
O-H (Carboxylic Acid)2500-3300 (broad)Weak
C-H (Aromatic)3000-3100Strong
C-H (Aliphatic)2850-2960Medium
C=O (Imide)1700-1780 (two bands)Medium
C=O (Ketone)1680-1700Medium
C=C (Aromatic)1450-1600Strong
C-N (Imide)1300-1400Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for analyzing compounds with chromophores. The phthalimide moiety in "4,4'-Carbonylbis[N-(2-carboxyethyl)phthalimide]" is the primary chromophore. Phthalimide itself exhibits absorption maxima in the UV region. photochemcad.com The presence of the carbonyl bridge connecting the two phthalimide rings may lead to a slight shift in the absorption bands compared to simple N-substituted phthalimides. The UV-Vis spectrum is expected to show characteristic absorption bands in the range of 200-400 nm. researchgate.netresearchgate.netpku.edu.cn

Expected UV-Vis Absorption Maxima:

Solvent Expected λmax (nm)
Ethanol~220, ~240, ~295
Dichloromethane~225, ~245, ~300

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.

The mass spectrum of "4,4'-Carbonylbis[N-(2-carboxyethyl)phthalimide]" is expected to show the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺, depending on the ionization technique used (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI). researchgate.net Fragmentation patterns can provide further structural information. Common fragmentation pathways for phthalimide derivatives involve cleavage of the N-substituent and fragmentation of the phthalimide ring itself, often leading to a characteristic ion at m/z 104 or 76. nih.govnist.govmassbank.eu

Expected Mass Spectrometry Data:

Technique Expected Observation
HRMSAccurate mass of the molecular ion, confirming the elemental composition.
MS/MSFragmentation pattern showing loss of the carboxyethyl group and characteristic phthalimide fragments.

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating "4,4'-Carbonylbis[N-(2-carboxyethyl)phthalimide]" from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity and quantifying the concentration of "4,4'-Carbonylbis[N-(2-carboxyethyl)phthalimide]". Due to the presence of the carboxylic acid groups and the aromatic rings, reversed-phase HPLC is a suitable technique.

A typical HPLC method would involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). fao.orgresearchgate.netshodex.com The pH of the mobile phase would be an important parameter to control the ionization state of the carboxylic acid groups and achieve optimal separation. Detection is typically performed using a UV detector set at one of the absorption maxima of the compound. researchgate.netrsc.org Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve prepared with known concentrations of a pure standard.

Typical HPLC Parameters:

Parameter Condition
ColumnC18, 5 µm, 4.6 x 250 mm
Mobile PhaseGradient of acetonitrile and water with 0.1% trifluoroacetic acid
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. However, the direct analysis of "4,4'-Carbonylbis[N-(2-carboxyethyl)phthalimide]" by GC is challenging due to its high molecular weight, low volatility, and the presence of two polar carboxylic acid functional groups. These characteristics would likely lead to poor volatilization and strong interactions with the stationary phase, resulting in broad, tailing peaks or even retention within the column.

To overcome these limitations, derivatization is a necessary prerequisite for GC analysis. The carboxylic acid groups can be converted into less polar and more volatile esters, such as methyl or ethyl esters. This process, known as esterification, can be achieved by reacting the compound with an alcohol in the presence of an acid catalyst. Another common derivatization technique is silylation, where the acidic protons of the carboxylic acids are replaced with a trimethylsilyl (B98337) (TMS) group, significantly increasing the compound's volatility.

Once derivatized, the compound could be analyzed using a high-temperature capillary GC column, likely with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) would be suitable for quantification, while a mass spectrometer (MS) detector would provide structural information and confirmation of the derivative's identity. The retention time of the derivatized compound would be a key parameter for its identification under specific chromatographic conditions.

Illustrative GC Data for a Derivatized Analog

ParameterValue
Derivative Dimethyl 4,4'-carbonylbis(phthalimide-N-propionate)
Column DB-5ms (30 m x 0.25 mm x 0.25 µm)
Inlet Temperature 300 °C
Oven Program 150 °C (1 min), ramp to 320 °C at 15 °C/min, hold for 10 min
Detector Mass Spectrometer (MS)
Hypothetical Retention Time ~18.5 minutes

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a versatile, rapid, and cost-effective technique widely used to monitor reaction progress, assess compound purity, and determine appropriate solvent systems for column chromatography. For "4,4'-Carbonylbis[N-(2-carboxyethyl)phthalimide]", TLC on silica (B1680970) gel plates would be the standard stationary phase.

Due to the presence of the polar carboxylic acid groups, the compound is expected to be relatively polar. Therefore, a mobile phase consisting of a mixture of polar and non-polar solvents would be required for effective separation. To prevent streaking and ensure well-defined spots, it is common practice to add a small amount of a volatile acid, such as acetic acid or formic acid, to the mobile phase. This suppresses the ionization of the carboxylic acid groups, reducing their interaction with the silica gel.

Visualization of the compound on the TLC plate can be achieved through non-destructive or destructive methods. The phthalimide and benzophenone (B1666685) moieties contain chromophores that absorb ultraviolet (UV) light, allowing for visualization under a UV lamp (typically at 254 nm), where the compound would appear as a dark spot against a fluorescent background. For destructive visualization, staining reagents can be used. A potassium permanganate (B83412) stain would likely react with any oxidizable parts of the molecule, while charring with sulfuric acid would reveal the spot as a dark area.

The Retention Factor (R_f), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a crucial parameter for identification and comparison.

Illustrative TLC Data

Mobile Phase System (v/v/v)Hypothetical R_f Value
Dichloromethane : Methanol : Acetic Acid (90:9:1)0.45
Ethyl Acetate : Hexane : Acetic Acid (70:29:1)0.30
Toluene : Dioxane : Acetic Acid (70:25:5)0.55

X-ray Diffraction (XRD) for Crystalline Structure Determination

To perform single-crystal XRD, a high-quality, single crystal of "4,4'-Carbonylbis[N-(2-carboxyethyl)phthalimide]" of suitable size must first be grown. This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or other crystallization techniques.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to solve the crystal structure. This analysis would reveal the precise spatial orientation of the two phthalimide rings relative to the central carbonyl bridge, the conformation of the N-(2-carboxyethyl) side chains, and the planarity of the aromatic systems. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups and potential π-π stacking of the aromatic phthalimide rings, which govern the crystal packing.

Illustrative Single Crystal XRD Data

ParameterHypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 25.2
c (Å) 8.9
β (°) ** 98.5
Volume (ų) **2320
Z 4

Powder X-ray diffraction is used to analyze a polycrystalline or powdered sample. This technique is valuable for phase identification, assessing bulk sample purity, and characterizing crystalline materials when single crystals are not available. A PXRD pattern is a fingerprint of a specific crystalline solid.

The powdered sample of "4,4'-Carbonylbis[N-(2-carboxyethyl)phthalimide]" would be exposed to an X-ray beam, and the diffracted X-rays would be detected at various angles (2θ). The resulting diffractogram, a plot of intensity versus 2θ, would show a series of peaks at characteristic angles. The position and intensity of these peaks are determined by the crystal lattice parameters. This experimental pattern can be compared to a simulated pattern generated from single-crystal XRD data to confirm the identity and purity of the bulk material.

Illustrative Powder XRD Data

2θ Angle (°)Relative Intensity (%)
10.285
15.8100
20.560
24.175
28.950

Thermal Analysis Techniques (e.g., TGA, DSC) for Decomposition Pathways

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated, cooled, or held at a constant temperature. These methods are crucial for determining the thermal stability and decomposition behavior of "4,4'-Carbonylbis[N-(2-carboxyethyl)phthalimide]".

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. A TGA thermogram of the compound would likely show a multi-step decomposition process. The initial weight loss could correspond to the decarboxylation of the N-(2-carboxyethyl) side chains. At higher temperatures, subsequent decomposition of the more stable phthalimide and benzophenone core structure would occur. The TGA data provides information on the onset of decomposition, the temperature ranges of different decomposition steps, and the mass of residual material.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram can identify thermal transitions such as melting (an endothermic event) and decomposition (which can be endothermic or exothermic). For "4,4'-Carbonylbis[N-(2-carboxyethyl)phthalimide]", DSC would determine its melting point (T_m), providing an indication of its purity and crystalline nature. The thermogram might also show exothermic peaks at higher temperatures corresponding to the decomposition events observed in the TGA analysis.

Illustrative Thermal Analysis Data

TechniqueObservationTemperature Range (°C)
DSC Melting Point (T_m)285 - 290
TGA Step 1 Decomposition (loss of carboxyethyl groups)300 - 400
TGA Step 2 Decomposition (degradation of core structure)> 450

Future Research Directions and Unresolved Challenges

Development of More Sustainable and Atom-Economical Synthetic Pathways

A primary challenge in the broader application of 4,4'-Carbonylbis[N-(2-carboxyethyl)phthalimide] lies in its synthesis. Future research will undoubtedly gravitate towards greener and more efficient manufacturing processes. A significant area of exploration will be the development of catalytic condensation reactions that are highly atom-efficient. nih.gov The use of reusable and base-tolerant heterogeneous Lewis acid catalysts, such as niobium pentoxide (Nb₂O₅), presents a promising avenue for the direct synthesis of the diimide structure from the corresponding dicarboxylic acids and amines, minimizing the need for activating reagents. nih.govresearchgate.net

Furthermore, electrochemical methods are emerging as a sustainable alternative for producing dicarboxylic acids, which are key building blocks. azom.com These processes can reduce the reliance on harsh oxidizing agents and minimize the generation of hazardous waste. azom.com Research into electrochemical synthesis could lead to more environmentally friendly production routes for the precursors of 4,4'-Carbonylbis[N-(2-carboxyethyl)phthalimide]. Additionally, exploring bio-based feedstocks for the synthesis of the dicarboxylic acid components is a critical direction, aligning with the principles of a circular economy. rsc.orgrsc.org

Exploration of Novel Reactivity and Catalytic Transformations

The inherent reactivity of the phthalimide (B116566) and carboxylic acid groups in 4,4'-Carbonylbis[N-(2-carboxyethyl)phthalimide] opens up a vast landscape for exploring novel chemical transformations. Future research should investigate the catalytic potential of this molecule, particularly in photoredox catalysis where phthalimide derivatives have shown promise. researchgate.net The electron-accepting nature of the phthalimide core could be harnessed to facilitate single-electron transfer processes, enabling new types of chemical reactions.

Moreover, the dicarboxylic acid moieties can participate in a range of transformations beyond simple esterification or amidation. longdom.org Research into catalytic decarboxylation could provide pathways to new molecular architectures. longdom.org Investigating the coordination chemistry of the dicarboxylate groups with various metal centers could lead to the development of novel metal-organic frameworks (MOFs) or coordination polymers with unique catalytic or material properties.

The development of novel catalytic systems for the functionalization of the phthalimide aromatic rings is another area ripe for exploration. This could involve C-H activation strategies to introduce new functional groups, thereby tuning the electronic and steric properties of the molecule for specific applications. rsc.org

Advanced Computational Modeling for Predictive Design

Advanced computational modeling will be an indispensable tool in accelerating the discovery and optimization of materials based on 4,4'-Carbonylbis[N-(2-carboxyethyl)phthalimide]. Density Functional Theory (DFT) and molecular dynamics simulations can provide deep insights into the molecule's electronic structure, conformation, and intermolecular interactions. nih.govrsc.org Such studies can help predict the properties of polymers and other materials derived from this compound, guiding experimental efforts. rsc.org

Future computational work should focus on:

Predicting Reactivity: Calculating reaction pathways and transition states to understand and predict the outcomes of novel chemical transformations.

Designing Functional Materials: Simulating the self-assembly and bulk properties of materials incorporating 4,4'-Carbonylbis[N-(2-carboxyethyl)phthalimide] to design materials with desired optical, electronic, or mechanical characteristics.

Screening for Applications: Employing high-throughput computational screening to identify potential applications of this molecule and its derivatives in areas such as gas separation, sensing, or as components in organic electronic devices. researchgate.net

The synergy between computational modeling and experimental validation will be crucial for the rational design of next-generation materials with tailored functionalities. nih.gov

Integration into Next-Generation Functional Materials (Chemical design)

The unique structure of 4,4'-Carbonylbis[N-(2-carboxyethyl)phthalimide], with its rigid phthalimide units and flexible carboxyethyl linkers, makes it an excellent candidate for the chemical design of advanced functional materials. A key research direction will be its use as a monomer in the synthesis of high-performance polymers such as polyimides and polyesters. longdom.org The resulting polymers are expected to exhibit high thermal stability and desirable mechanical properties, making them suitable for applications in aerospace, electronics, and automotive industries.

The incorporation of this diimide-dicarboxylic acid into π-conjugated systems is another promising avenue. rsc.org By combining it with other aromatic units, it may be possible to create novel organic semiconductors for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs). rsc.org The phthalimide moiety can act as an electron-accepting unit, allowing for the tuning of the material's electronic energy levels. rsc.org

Furthermore, the dicarboxylic acid groups provide handles for cross-linking, leading to the formation of robust and solvent-resistant networks. These networks could find applications as membranes for gas separation or as matrices for composite materials.

Design of Smart Chemical Systems Based on Responsive Properties (Chemical stimulus-response)

The presence of acidic carboxylic acid groups and the potential for the phthalimide core to engage in non-covalent interactions suggest that 4,4'-Carbonylbis[N-(2-carboxyethyl)phthalimide] could be a building block for smart chemical systems that respond to external stimuli. A significant area of future research will be the development of stimuli-responsive materials. For instance, polymers or gels incorporating this molecule could exhibit pH-responsive behavior due to the protonation/deprotonation of the carboxylic acid groups. nih.gov This could be exploited in drug delivery systems, where a change in pH triggers the release of a therapeutic agent.

Another exciting prospect is the design of chemosensors. prgscience.com The phthalimide unit can be functionalized to create binding sites for specific ions or molecules. prgscience.com Upon binding, a change in the photophysical properties of the molecule, such as fluorescence, could provide a detectable signal. mdpi.com Research in this area could lead to the development of highly selective and sensitive sensors for environmental monitoring or medical diagnostics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,4'-Carbonylbis[N-(2-carboxyethyl)phthalimide], and how can reaction yields be maximized?

  • Methodology :

  • Step 1 : Condensation of phthalic anhydride with 2-aminoethylcarboxylic acid derivatives under reflux in polar aprotic solvents (e.g., DMF) with a base (e.g., Na₂CO₃) to form the phthalimide moiety. This aligns with methods for analogous N-alkylphthalimide syntheses .
  • Step 2 : Carbonyl bridge formation via Schlenk-type coupling or oxidative dimerization. Monitor reaction progress via TLC or HPLC to optimize stoichiometry and reaction time.
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/methanol) or recrystallization from ethanol/water mixtures to isolate the product.

Q. How can the solubility of 4,4'-Carbonylbis[N-(2-carboxyethyl)phthalimide] be characterized and optimized for aqueous-phase reactions?

  • Methodology :

  • Solubility Testing : Perform phase solubility analysis in water, DMSO, and ethanol at varying pH (e.g., 3–10) due to the carboxyethyl groups’ pH-dependent ionization .
  • Surfactant Addition : Evaluate solubility enhancement using non-ionic surfactants (e.g., Tween-80) or co-solvents (e.g., PEG-400) for catalytic applications.

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • Methodology :

  • NMR : Use ¹H/¹³C NMR to confirm the phthalimide backbone, carboxyethyl substituents, and carbonyl bridge. DMSO-d₆ is suitable due to high solubility.
  • FT-IR : Identify carbonyl stretches (~1700–1750 cm⁻¹) and carboxylic acid O-H stretches (~2500–3300 cm⁻¹).
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight and detect impurities .

Advanced Research Questions

Q. How does the electronic structure of 4,4'-Carbonylbis[N-(2-carboxyethyl)phthalimide] influence its potential as a photoredox catalyst in radical polymerization?

  • Methodology :

  • Electrochemical Analysis : Perform cyclic voltammetry (CV) to determine redox potentials (E₁/₂) and compare with known photoredox catalysts (e.g., Ru(bpy)₃²⁺) .
  • DFT Calculations : Model HOMO/LUMO energy levels to predict electron-transfer efficiency. Correlate with experimental data on polymerization kinetics (e.g., rate constants via GPC) .

Q. How can contradictions in thermal stability data (e.g., TGA vs. DSC results) be resolved for this compound?

  • Methodology :

  • Controlled Atmosphere Testing : Repeat TGA/DSC under inert (N₂) vs. oxidative (O₂) conditions to assess decomposition pathways.
  • Kinetic Analysis : Apply Flynn-Wall-Ozawa method to determine activation energy (Eₐ) and identify competing degradation mechanisms (e.g., decarboxylation vs. imide ring cleavage) .

Q. What strategies can mitigate aggregation-induced quenching in fluorescence studies of this compound?

  • Methodology :

  • Solvent Engineering : Test binary solvent systems (e.g., THF/water mixtures) to disrupt π-π stacking.
  • Dendrimer Encapsulation : Synthesize dendrimer-phthalimide conjugates to sterically hinder aggregation. Monitor fluorescence quantum yield via comparative emission spectroscopy .

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